molecular formula C11H20O2 B3061158 Allyl 2-ethylhexanoate CAS No. 58105-49-0

Allyl 2-ethylhexanoate

Cat. No.: B3061158
CAS No.: 58105-49-0
M. Wt: 184.27 g/mol
InChI Key: ZEDLAAYLXASWJO-UHFFFAOYSA-N
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Description

Allyl 2-ethylhexanoate is an organic compound belonging to the ester family. It is characterized by its clear, colorless liquid form and fruity odor. The molecular formula of this compound is C11H20O2, and it has a molecular weight of 184.28 g/mol. This compound is commonly used in organic chemistry as a building block for the synthesis of various compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate the use of azeotropic distillation to efficiently remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Allyl 2-ethylhexanoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It can also participate in radical acylation reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the use of water and an acid or base catalyst to break the ester bond, yielding 2-ethylhexanoic acid and allyl alcohol.

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohol.

    Radical Acylation: This reaction involves the use of tert-butylperoxy-2-ethylhexanoate and tert-butyl peroxybenzoate to promote the radical acylation of allyl ester with benzaldehyde, forming new carbonyl-containing compounds.

Major Products: The major products formed from these reactions include 2-ethylhexanoic acid, allyl alcohol, and various carbonyl-containing compounds.

Scientific Research Applications

Allyl 2-ethylhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of fragrances, flavors, and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Allyl 2-ethylhexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanoic acid and allyl alcohol, which can further participate in biochemical reactions. The compound’s reactivity is influenced by the presence of the allyl group, which can undergo radical reactions, and the ester functional group, which can be hydrolyzed or oxidized .

Comparison with Similar Compounds

    Allyl acetate: Similar to Allyl 2-ethylhexanoate, Allyl acetate is an ester with an allyl group. It is used in the production of polymers and as a flavoring agent.

    2-Ethylhexyl acetate: This compound is an ester of 2-ethylhexanol and acetic acid. It is used as a solvent in coatings and inks.

    Allyl butyrate: Another ester with an allyl group, Allyl butyrate is used in the fragrance and flavor industry.

Uniqueness: this compound is unique due to its specific combination of the allyl group and the 2-ethylhexanoate moiety. This combination imparts distinct chemical properties, such as its reactivity in radical acylation reactions and its use as a building block in organic synthesis .

Properties

IUPAC Name

prop-2-enyl 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h5,10H,2,4,6-9H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDLAAYLXASWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973686
Record name Prop-2-en-1-yl 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58105-49-0
Record name 2-Propen-1-yl 2-ethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58105-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl 2-ethylhexanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prop-2-en-1-yl 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 2-ethylhexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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